![molecular formula C12H10ClNO2 B6331357 [6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95% CAS No. 1250365-69-5](/img/structure/B6331357.png)
[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95% (hereafter referred to as 6-CPPM) is an organic compound belonging to the phenoxy group of molecules. 6-CPPM is a highly versatile molecule, which has a wide range of applications in scientific research due to its unique physical and chemical properties. This article will provide an overview of 6-CPPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
6-CPPM has a number of potential scientific applications. It has been used in the synthesis of a range of organic compounds, including polyphenols and polycyclic aromatic hydrocarbons. It has also been used as a catalyst in a number of reactions, including the Heck reaction and the Staudinger reaction. Furthermore, 6-CPPM has been used in the synthesis of polymers, such as polyvinyl chloride, polystyrene, and polyethylene. Additionally, 6-CPPM has been used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary targets of MFCD14606282 are currently unknown. This compound, also known as [6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, is structurally similar to phenoxy herbicides . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to rapid, uncontrolled growth . .
Mode of Action
If it acts similarly to phenoxy herbicides, it may interact with its targets by mimicking the structure and function of auxin growth hormones, leading to rapid, uncontrolled growth . .
Biochemical Pathways
The biochemical pathways affected by MFCD14606282 are currently unknown. Phenoxy herbicides, which share structural similarities with MFCD14606282, affect the auxin signaling pathway . .
Avantages Et Limitations Des Expériences En Laboratoire
6-CPPM has a number of advantages and limitations for laboratory experiments. One of the major advantages of 6-CPPM is that it can be synthesized relatively easily using a number of methods. Additionally, 6-CPPM has a wide range of applications in scientific research, making it a versatile molecule. However, 6-CPPM also has some limitations. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 6-CPPM is not very stable and can easily decompose when exposed to light or heat.
Orientations Futures
There are a number of potential future directions for 6-CPPM research. One of the most promising areas of research is the development of new synthetic methods for the synthesis of 6-CPPM. Additionally, further research into the biochemical and physiological effects of 6-CPPM could lead to the development of new pharmaceuticals and agrochemicals. Furthermore, research into the antioxidant properties of 6-CPPM could lead to the development of new treatments for oxidative damage. Finally, research into the use of 6-CPPM as a catalyst could lead to the development of new reactions and the synthesis of new compounds.
Méthodes De Synthèse
6-CPPM can be synthesized using a number of methods, including the Williamson ether synthesis, the Staudinger reaction, and the Pd-catalyzed Heck reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base, while the Staudinger reaction involves the reaction of an alkyl halide with a ketone in the presence of a base. The Pd-catalyzed Heck reaction involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst. Each of these methods can be used to synthesize 6-CPPM in a relatively straightforward manner.
Propriétés
IUPAC Name |
[6-(2-chlorophenoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-1-2-4-11(10)16-12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWZQABWVLOCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

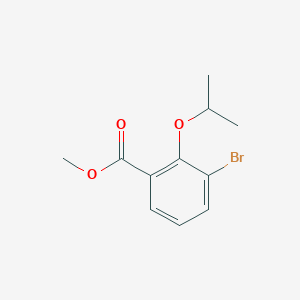
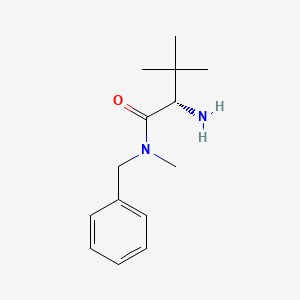



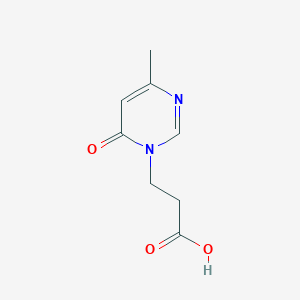
![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

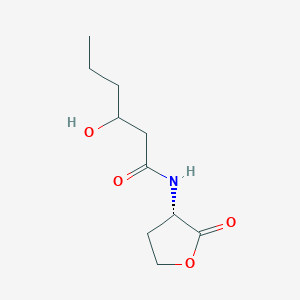

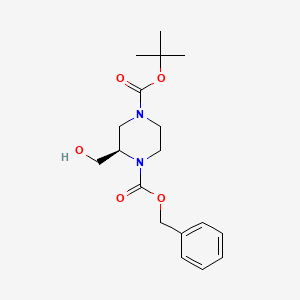
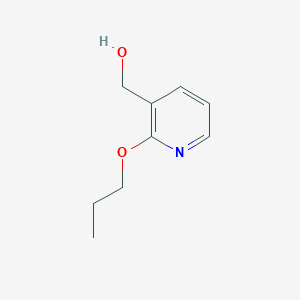
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)